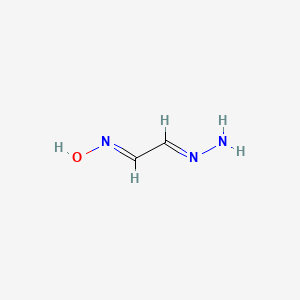

(2-Nitrosoethenyl)hydrazine

Description

Contextual Overview of Hydrazine (B178648) Derivatives in Organic Synthesis

Hydrazine (N₂H₄) and its organic derivatives are versatile reagents and intermediates in organic chemistry. wikipedia.orgnih.gov These compounds, characterized by a nitrogen-nitrogen single bond, serve as powerful nucleophiles, reducing agents, and precursors for the synthesis of a wide range of heterocyclic compounds. wikipedia.orgmdpi.com

One of the most notable applications of hydrazine is in the Wolff-Kishner reduction , a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes. wikipedia.org This transformation proceeds through a hydrazone intermediate, highlighting the ability of hydrazine to readily react with carbonyl compounds.

Furthermore, hydrazine derivatives are indispensable in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyridazines. wikipedia.org These structural motifs are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals. For instance, several antifungal medications, such as fluconazole, are synthesized using hydrazine derivatives. wikipedia.org The utility of hydrazines also extends to their use as organometallic reagent equivalents and in the formation of carbon-carbon bonds. wikipedia.org The synthesis of hydrazine derivatives itself is a broad field, with numerous methods developed for their preparation, including the direct reductive alkylation of hydrazine and the coupling of various nitrogen-containing precursors. organic-chemistry.orgorganic-chemistry.org

Overview of Nitroso Compounds in Organic Chemistry

Nitroso compounds, which contain the -N=O functional group, are another important class of molecules in organic chemistry. wikipedia.orgbritannica.com They are categorized based on the atom to which the nitroso group is attached, with the most common being C-nitroso, N-nitroso (nitrosamines), S-nitroso (nitrosothiols), and O-nitroso (alkyl nitrites) compounds. wikipedia.org

These compounds are known for their vibrant colors, often appearing blue or green. britannica.com In terms of their chemical reactivity, nitroso compounds are versatile, capable of acting as both electrophiles and nucleophiles. rsc.org This dual reactivity makes them valuable building blocks in a variety of organic transformations, including cycloaddition reactions like the hetero-Diels-Alder reaction, nitroso-ene reactions, and nitroso-aldol reactions. wikipedia.org

The synthesis of nitroso compounds can be achieved through several routes, such as the reduction of nitro compounds or the oxidation of hydroxylamines. wikipedia.orgorganic-chemistry.org Aromatic nitroso compounds, for example, can be prepared from anilines via oxidation. organic-chemistry.org N-nitrosamines, a subclass of nitroso compounds, have been the subject of extensive research due to their unique chemical properties and have been utilized as intermediates in various synthetic pathways. acs.orgresearchgate.net

Integration of Ethenyl Moiety within Hydrazine and Nitroso Frameworks

The introduction of an ethenyl (vinyl) group, a simple unsaturated moiety, into the structural framework of a hydrazine or nitroso compound can significantly influence its reactivity. The carbon-carbon double bond of the ethenyl group introduces a site of unsaturation, making the molecule susceptible to a wide range of addition reactions.

In the context of a hydrazine derivative, an ethenyl group can participate in reactions such as hydrogenation, halogenation, and hydrohalogenation. The presence of the double bond can also influence the electronic properties of the hydrazine moiety, potentially altering its nucleophilicity and basicity.

When integrated with a nitroso group, the ethenyl moiety can lead to interesting intramolecular interactions and provide a handle for further functionalization. The electron-withdrawing or -donating nature of substituents on the double bond can modulate the reactivity of the nitroso group. The juxtaposition of these three functional groups—hydrazine, nitroso, and ethenyl—in a single molecule, as in the theoretical compound (2-Nitrosoethenyl)hydrazine, is expected to result in a compound with a unique and complex chemical behavior, offering potential for novel synthetic applications.

Data on Related Compound Classes

To provide a clearer understanding of the potential properties of this compound, the following tables summarize key information on the broader classes of hydrazine and nitroso compounds.

Table 1: General Properties of Hydrazine and its Derivatives

| Property | Description | Reference |

| Chemical Formula | N₂H₄ (for parent hydrazine) | wikipedia.org |

| Appearance | Colorless, fuming, oily liquid | nih.gov |

| Odor | Ammonia-like | nih.gov |

| Basicity | Hydrazine is a weak base, comparable to ammonia. | wikipedia.org |

| Reactivity | Acts as a strong nucleophile and a reducing agent. | wikipedia.orgbyjus.com |

| Key Reactions | Wolff-Kishner reduction, formation of hydrazones, synthesis of heterocycles. | wikipedia.orgmdpi.com |

Table 2: Characteristics of Nitroso Compounds

| Property | Description | Reference |

| Functional Group | -N=O (Nitroso group) | wikipedia.org |

| Classification | C-nitroso, N-nitroso (nitrosamines), S-nitroso, O-nitroso. | wikipedia.org |

| Appearance | Often blue or green in color. | britannica.com |

| Reactivity | Can act as electrophiles and nucleophiles. | rsc.org |

| Key Reactions | Hetero-Diels-Alder reactions, nitroso-ene reactions, nitroso-aldol reactions. | wikipedia.org |

| Synthesis | Reduction of nitro compounds, oxidation of hydroxylamines. | wikipedia.orgorganic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C2H5N3O |

|---|---|

Molecular Weight |

87.08 g/mol |

IUPAC Name |

(NE)-N-[(2E)-2-hydrazinylideneethylidene]hydroxylamine |

InChI |

InChI=1S/C2H5N3O/c3-4-1-2-5-6/h1-2,6H,3H2/b4-1+,5-2+ |

InChI Key |

RRMBYVDOTZXXFD-GRSRPBPQSA-N |

Isomeric SMILES |

C(=N/N)\C=N\O |

Canonical SMILES |

C(=NN)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitrosoethenyl Hydrazine and Analogous Structures

Strategies for Carbon-Nitrogen Bond Formation in Ethenyl-Hydrazine Systems

The construction of the ethenyl-hydrazine backbone is the foundational step. This can be accomplished through either the direct formation of a C-N bond where the carbon is part of an ethenyl group, or by building the N-N bond of the hydrazine (B178648) adjacent to a pre-existing ethenyl structure.

Direct hydrazination involves creating a bond between a hydrazine nitrogen and a vinyl carbon. While the direct addition of hydrazine to a simple, unactivated alkene is uncommon, several effective methods exist for activated or precursor substrates.

One prominent strategy is the reductive hydrazination of carbonyl compounds . This two-step, one-pot process involves the initial condensation of a ketone or aldehyde with a hydrazine to form a hydrazone, which is then reduced to the corresponding hydrazine. Lewis bases such as hexamethylphosphoramide (B148902) (HMPA) have been shown to catalyze the direct reductive hydrazination of various ketones and aldehydes with phenylhydrazine, yielding 1,1-disubstituted hydrazines in very good yields. organic-chemistry.org Another approach utilizes α-picoline-borane for the direct reductive alkylation of hydrazine derivatives, a method that has been successfully applied to the synthesis of active pharmaceutical ingredients. organic-chemistry.org

Another powerful method involves the hydrazination of alkynes . The asymmetric propargylic substitution of α-ethynyl alcohol derivatives with hydrazine derivatives can produce chiral α-tertiary α-ethynylhydrazines. nih.gov Subsequent selective hydrogenation of the alkyne moiety, for instance using a Lindlar catalyst, can yield the corresponding α-vinyl hydrazine, demonstrating a controlled route to the ethenyl-hydrazine scaffold. nih.gov

The electrophilic α-hydrazination of carbonyl compounds using reagents like dialkyl azodicarboxylates represents another pathway. researchgate.net This reaction forms a C-N bond at the α-position to a carbonyl, which can then serve as a handle for further transformations to generate the ethenyl group.

Table 1: Selected Direct Hydrazination Strategies for Ethenyl-Hydrazine Precursors

| Method | Substrate Type | Reagents/Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Reductive Hydrazination | Ketones, Aldehydes | Phenylhydrazine, HMPA (cat.) | 1,1-Disubstituted Hydrazines | organic-chemistry.org |

| Reductive Alkylation | Hydrazine Derivatives | α-Picoline-borane | N-Alkylhydrazine Derivatives | organic-chemistry.org |

| Propargylic Hydrazination | α-Ethynyl Carbonates | Benzoyl Hydrazines, Cu/PYBOX (cat.) | α-Tertiary α-Ethynylhydrazines | nih.gov |

| Selective Hydrogenation | α-Ethynylhydrazines | Lindlar Catalyst, H₂ | α-Vinylhydrazines | nih.gov |

| α-Hydrazination | β-Keto Esters | Azodicarboxylates, Chiral Calcium Phosphate (cat.) | α-Amino-β-keto Esters | researchgate.net |

An alternative to forming the C-N bond directly is to construct the N-N bond of the hydrazine unit itself. Condensation reactions are a cornerstone of this approach. The reaction of hydrazine with difunctional electrophiles is a key method for preparing various heterocyclic compounds containing N-N bonds. wikipedia.org For instance, the condensation of hydrazine with a 1,3-dicarbonyl compound like 2,4-pentanedione yields a pyrazole, effectively forming the N-N bond within a new ring system. wikipedia.org Similarly, aroyl hydrazones can be readily prepared by the condensation of a substituted acetophenone (B1666503) with a benzoyl hydrazine. nih.gov Such hydrazones, containing a C=N-N linkage, are direct precursors to ethenyl-hydrazines via tautomerization or subsequent chemical modification.

Cycloaddition reactions offer a more sophisticated route to N-N bond formation. researchgate.net For example, the reaction of diazoalkanes with enamines can proceed via a stepwise [3+2]-cycloaddition, leading to the formation of a five-membered ring containing an N-N bond. nih.govuni-muenchen.de While this produces a heterocyclic system, such structures can be envisioned as precursors that could undergo subsequent ring-opening to yield an acyclic ethenyl-hydrazine derivative. Transition metal-catalyzed reactions, such as the coupling of O-benzoylated hydroxamates with amines using a nickel catalyst, also provide a powerful means for intermolecular N-N bond formation to produce hydrazides. organic-chemistry.org

Table 2: Condensation and Cycloaddition Approaches for N-N Bond Formation

| Reaction Type | Reactants | Key Intermediate/Product | Significance | Ref. |

|---|---|---|---|---|

| Condensation | Acetone, Hydrazine | Acetone Azine, Acetone Hydrazone | Forms C=N-N linkage | wikipedia.org |

| Condensation | 2-Hydroxy-4-methoxyacetophenone, 4-Nitrobenzoyl hydrazine | N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine | Synthesis of complex hydrazones | nih.gov |

| Paal-Knorr Reaction | 1,4-Diketones, Amide Hydrazines | N-N Axially Chiral Pyrroles | De novo ring formation to create N-N bond | rsc.org |

| [3+2] Cycloaddition | Methyl Diazoacetate, Enamines | Zwitterionic intermediates, Pyrazolines | Forms N-N bond within a heterocycle | nih.govuni-muenchen.de |

| Ni-Catalyzed Coupling | O-Benzoylated Hydroxamates, Amines | Hydrazides | Intermolecular N-N cross-coupling | organic-chemistry.org |

Introduction of the Nitroso Group into Unsaturated Hydrazine Scaffolds

Once the ethenyl-hydrazine core is established, the final step is the introduction of the nitroso (-N=O) group. This must be done with careful consideration of the reactivity of both the hydrazine and the ethenyl moieties.

N-nitrosation is the most direct and common method for introducing a nitroso group onto a nitrogen atom. This reaction is widely used for secondary amines and can be readily applied to substituted hydrazines. researchgate.net The choice of nitrosating agent is critical for achieving high yield and selectivity, especially in the presence of a reactive alkene.

A variety of reagents can effect this transformation. The classic method involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic medium. researchgate.net More modern and milder conditions have been developed to improve substrate compatibility. A combination of NaNO₂ and acetic anhydride (B1165640) (Ac₂O) in dichloromethane (B109758) allows for the efficient N-nitrosation of secondary amines at room temperature in high yields. researchgate.net

For substrates with sensitive functional groups, such as the ethenyl group in the target molecule, tert-butyl nitrite (TBN) is an excellent choice. researchgate.net It can be used under solvent-free conditions and is compatible with olefins, alkynes, and acid-labile protecting groups, making it highly suitable for the selective N-nitrosation of an unsaturated hydrazine. researchgate.net The oxidation of hydrazines with certain oxidizing agents can also lead to the formation of N-nitroso compounds, though this can sometimes be an undesired side reaction. nih.govnih.gov

Table 3: Common N-Nitrosating Agents and Conditions

| Nitrosating Agent | Conditions | Advantages/Features | Ref. |

|---|---|---|---|

| Sodium Nitrite (NaNO₂) / Acid | Aqueous acidic solution | Classic, widely used method | researchgate.net |

| NaNO₂ / Acetic Anhydride (Ac₂O) | Dichloromethane, room temp. | Mild, high yields | researchgate.net |

| tert-Butyl Nitrite (TBN) | Solvent-free, mild temp. | Excellent for sensitive substrates (olefins, alkynes) | researchgate.net |

| Zinc / Acetic Acid | Dilute aqueous solution | Used for reduction of nitrosamines to hydrazines (reverse reaction) | google.comnih.gov |

An alternative, though less conventional, strategy would be the direct functionalization of the ethenyl double bond with a nitrogen oxide species. The direct addition of a nitroso group across a C=C bond is challenging and less common than N-nitrosation. However, certain reactions point to the possibility of such transformations.

The functionalization of sp²-hybridized carbon centers, such as those in alkenes, can be achieved using nitrogen-centered radicals. acs.org This approach allows for the incorporation of nitrogen-containing functional groups without pre-functionalization of the alkene. While not specific to nitroso groups, it establishes a precedent for radical-based C-N bond formation at an alkene.

Photochemical methods also offer unique reactivity. For instance, N-nitrosamines have been shown to undergo photoaddition across unsaturated C-C bonds, suggesting that light-induced reactions could be a potential avenue for constructing the desired connectivity. nih.gov Electrophilic nitrosation of a highly electron-rich alkene, such as an enamine, could also be a plausible route, though this would compete with the more facile N-nitrosation if a free hydrazine moiety is present.

Chemo- and Regioselective Synthesis of (2-Nitrosoethenyl)hydrazine Isomers

Achieving selectivity is paramount in the synthesis of a molecule like this compound, which can exist as multiple isomers (e.g., E/Z isomers of the alkene and N=O group, positional isomers).

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The primary chemoselective challenge in the final step is the nitrosation of the hydrazine nitrogen over any potential reaction at the ethenyl double bond. As discussed, the use of mild and selective N-nitrosating agents like tert-butyl nitrite (TBN) is key. researchgate.net TBN is known to leave olefinic bonds intact, ensuring that the nitroso group is introduced exclusively at the nitrogen atom.

Regioselectivity concerns the position at which a reaction occurs. This is particularly relevant during the formation of the ethenyl-hydrazine backbone.

Condensation Reactions: In the condensation of an unsymmetrical ketone with a hydrazine, two different hydrazone regioisomers can potentially form. The choice of catalyst and reaction conditions can influence this outcome.

Addition to Activated Alkenes: If the ethenyl-hydrazine is formed via a Michael-type addition of hydrazine to an α,β-unsaturated system, the regioselectivity of the addition (1,4- vs. 1,2-addition) must be controlled.

Isomer Control: The final product, this compound, can exist as different geometric isomers. The E/Z configuration of the C=C double bond is often determined by the stereochemistry of the precursor or the reaction used to create it (e.g., selective hydrogenation of an alkyne nih.gov). The conformation around the N-N bond and the geometry of the N=O group are also factors that can be influenced by solvent and steric effects. The development of organocatalytic systems, for example using peptides or N-heterocycles, has shown great promise in controlling the regioselective functionalization of molecules with multiple reactive sites by leveraging noncovalent interactions. rsc.org

Table 4: Factors Influencing Chemo- and Regioselectivity

| Selectivity Type | Synthetic Step | Key Challenge | Strategy for Control | Ref. |

|---|---|---|---|---|

| Chemoselectivity | Nitrosation | N-Nitrosation vs. Alkene Reaction | Use of mild, amine-selective reagents (e.g., tert-butyl nitrite) | researchgate.net |

| Regioselectivity | C-N Bond Formation | Positional isomerism from unsymmetrical ketones | Catalyst choice, thermodynamic vs. kinetic control | rsc.org |

| Stereoselectivity | C=C Bond Formation | E/Z Isomerism of the ethenyl group | Stereoselective synthesis (e.g., Lindlar reduction of alkyne) | nih.gov |

| Regioselectivity | Overall | Distinguishing between similar reactive sites | Use of organocatalysts that employ noncovalent interactions | rsc.org |

Control of Double Bond Geometry (E/Z Isomerism)

The geometry of the carbon-carbon double bond in ethenyl systems, designated as E (entgegen) or Z (zusammen), is a crucial aspect of its chemical identity. While direct methods for the stereocontrolled synthesis of this compound are not prevalent in the literature, strategies employed for analogous nitroalkenes and vinyl ethers offer significant insights.

A highly stereoselective one-pot synthesis of either (E)- or (Z)-nitroalkenes has been developed, where the stereochemical outcome is dictated by the choice of solvent and reaction temperature. organic-chemistry.org This method involves the condensation of aliphatic aldehydes with nitroalkanes using piperidine (B6355638) as a catalyst over molecular sieves. organic-chemistry.org The formation of the (E)-isomer is favored in refluxing toluene, while the (Z)-isomer is selectively produced in dichloromethane at room temperature. organic-chemistry.org The role of the molecular sieves appears to be critical in achieving high stereoselectivity; in their absence, a mixture of E/Z isomers is typically formed. organic-chemistry.org

This level of control suggests that a similar approach could be envisioned for the synthesis of this compound precursors, where the geometry of the nitrosoethenyl moiety is established prior to the introduction of the hydrazine group, or in a one-pot reaction where conditions are optimized for a specific isomer.

| Catalyst | Solvent | Temperature | Predominant Isomer |

| Piperidine | Toluene | Reflux | E |

| Piperidine | Dichloromethane | Room Temperature | Z |

This table illustrates the conditions for the stereoselective synthesis of nitroalkenes, a strategy that could be analogous for this compound. organic-chemistry.org

Furthermore, methods for the stereospecific synthesis of Z-vinyl ethers using a variant of the Peterson reaction have been reported, achieving Z/E ratios as high as 99:1. researchgate.net The development of catalytic, high-yielding, and stereoselective methods for the formation of trisubstituted alkenes, in both E and Z forms, further underscores the potential for controlling the double bond geometry in complex molecules. nih.gov

Positional Isomer Control in Substitution Reactions

Positional isomerism arises when substituent groups can occupy different positions on a molecular framework. docbrown.info In the context of this compound, this would relate to the placement of additional functional groups on the ethenyl backbone or on the hydrazine nitrogen atoms. The control of such positional isomerism is fundamental in directing the outcome of a synthesis.

For instance, in the functionalization of electron-rich heterocycles like pyrrole (B145914) and indole (B1671886) with nitrosoalkenes, the regioselectivity of the reaction is well-defined. uc.pt Pyrrole is typically functionalized at the 2-position, whereas indole undergoes substitution at the 3-position. uc.pt This predictable regioselectivity, governed by the inherent electronic properties of the reacting species, provides a blueprint for how substituted precursors could be designed to yield specific positional isomers of this compound derivatives.

The synthesis of positional isomers of biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles showcases a divergent strategy where the final isomers are constructed from corresponding biaryl precursors. nih.gov A similar approach could be employed for substituted this compound analogs, where the substitution pattern is predetermined in the starting materials.

Advanced Synthetic Strategies for Complex this compound Architectures

The construction of more intricate molecular architectures based on the this compound core can be achieved through advanced synthetic strategies such as multi-component reactions and catalytic approaches, which offer efficiency and selectivity.

Multi-component Reactions Incorporating Hydrazine, Nitroso, and Ethenyl Precursors

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single operation. growingscience.com These reactions are characterized by high atom economy, simplified purification procedures, and the ability to generate diverse molecular libraries. growingscience.com

Numerous MCRs have been developed for the synthesis of nitrogen-containing heterocycles using hydrazine as a key building block. beilstein-journals.orgrsc.orgmdpi.com For example, four-component reactions of hydrazine hydrate, an aldehyde, a β-ketoester, and malononitrile (B47326) can yield highly substituted pyrano[2,3-c]pyrazoles. growingscience.commdpi.com The mechanism often involves a series of condensation, Michael addition, and cyclization reactions. rsc.org

| Number of Components | Reactants | Product | Catalyst |

| Four | Hydrazine hydrate, Aryl aldehydes, Barbituric acid, Ethyl acetoacetate | Dihydropyrazolo-pyranopyrimidine-diones | β-cyclodextrin |

| Four | Hydrazine, Ethyl acetoacetate, (Thio)barbituric acid, Aryl aldehydes | Tricyclic systems | γ-Al2O3@silane-TMG |

| Three | Aryl aldehydes, Hydrazine, Ethyl acetoacetate, Barbituric acid | Pyrazolopyrano-pyrimidine-diones | Sonication (catalyst-free) |

This table summarizes several multi-component reactions involving hydrazine, illustrating the diversity of accessible complex structures. rsc.org

Isocyanide-based MCRs, such as the Ugi tetrazole reaction, have also been employed with protected hydrazine to construct complex cyclic products. acs.org These examples highlight the potential for designing a novel MCR that brings together a hydrazine derivative, a nitroso precursor (or a molecule that can generate a nitroso group in situ), and a suitable ethenyl component to assemble complex this compound architectures in a single pot.

Catalytic Approaches to Enable Selective Bond Formation

Catalysis offers a powerful means to achieve selective and efficient bond formation. Several catalytic methods are relevant to the synthesis of the this compound scaffold.

The catalytic hydrogenation of nitrosamines to the corresponding hydrazines is a well-established process. google.comgoogle.com This reaction is typically carried out using a palladium catalyst, and conducting the reaction in the substantial absence of oxygen-containing gases has been shown to improve catalyst longevity and the selectivity of the reduction. google.com

| Catalyst | Substrate | Product | Key Conditions |

| Palladium on carbon | Nitrosamine | Hydrazine | Hydrogen pressure, absence of oxygen |

| Nickel | Nitrosamine | Hydrazine | - |

| Platinum on carbon | Nitrosamine | Hydrazine | - |

This table presents various catalysts used for the hydrogenation of nitrosamines to hydrazines. google.com

Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the formation of C-N bonds between hydrazine and aryl halides. nih.gov These reactions can be performed with low catalyst loadings and utilize an inexpensive hydroxide (B78521) base. nih.gov Such a method could be adapted to couple a hydrazine moiety to a pre-functionalized nitrosoethenyl halide.

Catalytic transfer hydrogenation processes using hydrazine as a reducing agent are also widely used for the selective reduction of various functional groups, including nitro compounds. d-nb.info Lewis acid transition metal catalysts, such as nickel and zinc salts, have been shown to catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine, demonstrating the activation of nitriles towards nucleophilic attack by hydrazine. nih.gov

The hetero-Diels-Alder reaction of α-nitrosoalkenes with thiochalcones represents a periselective and regioselective cycloaddition, showcasing the controlled reactivity of the nitrosoalkene moiety. researchgate.net This suggests that catalytic approaches could be used to selectively engage the nitrosoethenyl group in the construction of more complex frameworks.

Reactivity and Reaction Mechanisms of 2 Nitrosoethenyl Hydrazine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine moiety (-NHNH2) in (2-Nitrosoethenyl)hydrazine possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic.

Nucleophilic Properties and Derivatives Formation

Table 1: Examples of Reactions Involving the Hydrazine Moiety

| Reactant | Product Type | General Reaction |

| Aldehyde/Ketone | Hydrazone | R-CHO + H2NNH-R' → R-CH=N-NH-R' + H2O |

| Acyl Halide | Acyl Hydrazide | R-COCl + H2NNH-R' → R-CO-NH-NH-R' + HCl |

| Alkyl Halide | Alkylated Hydrazine | R-X + H2NNH-R' → R-NH-NH-R' + HX |

Oxidation-Reduction Chemistry of the Hydrazine Nitrogen Centers

Hydrazine and its derivatives are susceptible to oxidation. The oxidation of hydrazines can lead to the formation of diimide (N2H2), which can further decompose to nitrogen gas and hydrogen. nih.govdtic.mil The oxidation can be effected by various oxidizing agents, and the specific products can depend on the reaction conditions and the structure of the hydrazine derivative. acs.orgnih.govrsc.org For instance, air oxidation of hydrazine can be catalyzed by metal ions. dtic.milnih.gov The oxidation of aldehyde N,N-disubstituted hydrazones with lead tetra-acetate can lead to cleavage reactions. rsc.org Conversely, the nitrogen centers in certain contexts can be involved in reductive processes, though oxidation is the more characteristic reaction of the hydrazine moiety.

Reactivity of the Nitroso Group

The nitroso group (-N=O) is a versatile functional group that can participate in a wide array of reactions. wikipedia.org In the context of this compound, its conjugation with the ethenyl group makes it part of a conjugated nitrosoalkene system, which are known to be highly reactive intermediates. arkat-usa.orgacs.orgresearchgate.net

Role of the Nitroso Group in Electrophilic and Nucleophilic Processes

The nitroso group is strongly electrophilic at the nitrogen atom, making it susceptible to attack by nucleophiles. researchgate.netresearchgate.net This electrophilicity is a key feature in reactions such as nitrosation. nih.gov Nitroso compounds can react with a variety of nucleophiles, including amines, carbanions, and heteroatoms. researchgate.netnih.gov

Conjugated nitrosoalkenes, such as the core structure of this compound, are potent Michael acceptors. acs.orgnih.govbeilstein-journals.org Nucleophiles can add to the β-carbon of the ethenyl group, which is activated by the electron-withdrawing nitroso group. nih.govbeilstein-journals.org

Reductive and Oxidative Transformations of the Nitroso Moiety

The nitroso group can be readily reduced to a hydroxylamine (B1172632) or an amine group. A novel reductive biotransformation of nitroalkenes has been shown to proceed through a nitroso-alkene intermediate. researchgate.net Conversely, the nitroso group can be oxidized to a nitro group (-NO2), although this is a less common transformation for nitrosoalkenes compared to their other reactive pathways. The high reactivity of nitroso compounds often imposes constraints on the methods used for their preparation and subsequent reactions, as they can be sensitive to oxidation. nih.gov

Reactivity of the Ethenyl Group

The ethenyl (vinyl) group in this compound is not a simple alkene. Its reactivity is profoundly influenced by the attached nitroso group, which makes it an electron-deficient π-system.

This electron-deficient nature makes the ethenyl group a prime candidate for Michael addition reactions, where a nucleophile attacks the β-carbon. nih.govbeilstein-journals.orgwikipedia.orgorganic-chemistry.org A wide variety of carbon and heteroatom nucleophiles can participate in such conjugate additions to nitrosoalkenes. nih.gov

Furthermore, conjugated nitrosoalkenes are versatile participants in cycloaddition reactions. arkat-usa.orgacs.orgrsc.org They can act as heterodienes in [4+2] cycloaddition reactions (Diels-Alder type reactions) with electron-rich alkenes, leading to the formation of six-membered heterocyclic rings like 5,6-dihydro-4H-1,2-oxazines. arkat-usa.orgacs.orgnih.gov The nitrosoalkene can also act as a 2π component in cycloadditions. rsc.org The specific mode of reaction, whether Michael addition or cycloaddition, can depend on the nature of the reactants and the reaction conditions. rsc.org

Table 2: Reactivity of the Conjugated Nitrosoethenyl System

| Reaction Type | Role of this compound System | Typical Reactant | Product Type |

| Michael Addition | Michael Acceptor | Carbon or heteroatom nucleophiles | β-Substituted oxime |

| [4+2] Cycloaddition | Heterodiene (4π component) | Electron-rich alkene | Dihydro-1,2-oxazine derivative |

| [4+2] Cycloaddition | Dienophile (2π component) | Conjugated diene | 2-Oxa-3-azabicyclic derivative |

Insufficient Information Available to Generate the Requested Article on this compound

Following a comprehensive search for scientific literature and data pertaining to the chemical compound this compound, it has been determined that there is insufficient information available to generate the requested article focusing on its specific reactivity and reaction mechanisms.

The search yielded general information on the reactivity of related chemical groups, such as hydrazines and olefins. For instance, search results discuss the general principles of nucleophilic addition of hydrazines to carbonyl compounds, their role in catalyzed reactions like olefin metathesis, and their participation in cycloaddition reactions. nih.govresearchgate.netnih.govresearchgate.netlibretexts.orgchemrxiv.orgresearchgate.netyoutube.com Some results also touched upon intramolecular rearrangements and tautomerization in other hydrazine derivatives. nih.govosti.gov

However, no specific studies, research findings, or detailed mechanistic data directly concerning this compound could be located. The provided outline requires a highly specific and detailed account of the compound's chemical behavior, including:

Mechanistic Elucidation of Key Transformations

The absence of specific data for this compound within the search results prevents the creation of an accurate and scientifically sound article that adheres to the strict requirements of the provided outline. The available information is too general to be applied to this specific and likely novel or sparsely studied compound without engaging in speculation, which would violate the principles of scientific accuracy.

Therefore, it is not possible to fulfill the request as the necessary detailed research findings and data tables for this compound are not present in the available search results.

Kinetic and Thermodynamic Aspects of Reaction Pathways

No information available.

Characterization of Reactive Intermediates

No information available.

Advanced Spectroscopic and Spectrometric Elucidation of Molecular Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isomer Differentiation

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, offering detailed insights into the structure of (2-nitrosoethenyl)hydrazine. The molecule's conjugated system and the presence of lone pairs on the nitrogen atoms are expected to give rise to distinct chemical shifts and coupling constants.

The primary structure suggests the possibility of E/Z isomerism about both the C=C double bond and the N-N single bond, the latter due to restricted rotation. The ¹H NMR spectrum is predicted to show distinct signals for the two vinyl protons and the three hydrazine (B178648) protons (-NH and -NH₂). The chemical shifts of the vinyl protons would be influenced by the electronegativity and anisotropic effects of the adjacent nitroso and hydrazine groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H attached to C1 | ¹H | 6.5 - 7.5 | Doublet | ³J_HH ≈ 8-15 Hz |

| H attached to C2 | ¹H | 5.5 - 6.5 | Doublet | ³J_HH ≈ 8-15 Hz |

| -NH- | ¹H | 4.0 - 6.0 | Broad Singlet | - |

| -NH₂ | ¹H | 3.0 - 5.0 | Broad Singlet | - |

| C1 (C-NO) | ¹³C | 130 - 145 | - | - |

| C2 (C-NHNH₂) | ¹³C | 110 - 125 | - | - |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the predicted signals and confirming the molecule's structure. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): A COSY spectrum would establish the connectivity between the two vinyl protons through a distinct cross-peak, confirming the -CH=CH- moiety. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Bond Correlation): An HSQC experiment would correlate each vinyl proton directly to its attached carbon atom. creative-biostructure.com This is crucial for assigning the ¹³C signals. An HMBC experiment could show longer-range correlations, for example, from the C2-proton to the C1-carbon, further solidifying the vinyl backbone assignment.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments probe through-space proximity of nuclei. A NOESY spectrum would be critical in determining the stereochemistry. For example, a strong NOE between the C1-proton and the -NH proton of the hydrazine would suggest a Z-configuration around the C=C bond. Similarly, NOEs could help define the preferred conformation around the C-N and N-N bonds. harvard.edu

The C-N and N-N single bonds in this compound are expected to have a significant double-bond character due to resonance, leading to hindered rotation. This phenomenon is well-documented in similar systems like amides. nih.gov This restricted rotation can give rise to multiple conformers (rotamers) that may be observable on the NMR timescale at low temperatures.

Variable-temperature (VT) NMR studies would be used to quantify the energy barrier for this rotation. nih.gov As the temperature is increased, the distinct signals from the different rotamers would broaden, coalesce into a single broad peak at a specific coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. ox.ac.uk The Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated from the coalescence temperature and the frequency difference between the signals of the exchanging sites. For rotation around similar N-N bonds, these barriers are typically in the range of 15-25 kcal/mol.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

The vibrational spectrum of this compound would be dominated by the characteristic absorption bands of its three key functional groups.

Nitroso Group (-N=O): C-nitroso compounds typically exhibit a strong N=O stretching vibration in the IR spectrum between 1500 and 1600 cm⁻¹. at.uaupdatepublishing.com Aromatic nitroso compounds absorb in the 1495-1511 cm⁻¹ range. updatepublishing.com The C-N stretching vibration is expected to appear in the 1260-1330 cm⁻¹ region. updatepublishing.com

Hydrazine Group (-NHNH₂): This group gives rise to several distinct bands. Asymmetric and symmetric N-H stretching vibrations are expected in the 3200-3400 cm⁻¹ region. The NH₂ scissoring (bending) mode typically appears near 1620 cm⁻¹. The N-N single bond stretch is a weaker absorption, generally found between 1000 and 1100 cm⁻¹. acs.org

Ethenyl Group (-CH=CH-): The C=C stretching vibration would be observed in the 1620-1680 cm⁻¹ range, potentially overlapping with the NH₂ scissoring band. Vinylic C-H stretching occurs just above 3000 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch (asymm. & symm.) | Hydrazine | 3200 - 3400 | Medium |

| C-H Stretch (vinylic) | Ethenyl | 3010 - 3090 | Medium |

| C=C Stretch | Ethenyl | 1620 - 1680 | Medium-Variable |

| N-H Scissoring | Hydrazine | 1590 - 1650 | Medium-Strong |

| N=O Stretch | Nitroso | 1500 - 1600 | Strong |

| C-N Stretch | Nitroso/Hydrazine | 1260 - 1330 | Medium |

| N-N Stretch | Hydrazine | 1000 - 1100 | Weak-Medium |

The hydrazine and nitroso groups are capable of participating in hydrogen bonding. Intermolecular hydrogen bonding (e.g., N-H···O=N or N-H···N) would be evident in the IR spectrum. nih.gov Such interactions cause the N-H stretching bands to broaden significantly and shift to lower wavenumbers. youtube.com

The presence of intermolecular hydrogen bonding can be confirmed by dilution studies. As the concentration of the sample in a non-polar solvent is decreased, the broad band associated with intermolecular H-bonding will decrease in intensity, while a new, sharp "free" N-H stretching band will appear at a higher frequency. Intramolecular hydrogen bonding, if sterically possible, would be independent of concentration.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of its fragmentation patterns. For this compound (predicted molecular weight: 89.08 g/mol ), several key fragmentation pathways can be anticipated under electron ionization (EI) conditions.

A primary and highly characteristic fragmentation for nitroso compounds is the loss of the nitroso radical (·NO), which has a mass of 30 Da. semanticscholar.orgnih.gov This would result in a prominent fragment ion at m/z 59. Another common fragmentation pathway for nitrosamines involves the loss of a hydroxyl radical (·OH, 17 Da), potentially through a rearrangement, leading to a fragment at m/z 72. nih.govresearchgate.net

Other plausible fragmentation pathways include:

Cleavage of the N-N bond: This could yield fragments corresponding to [C₂H₃NO]⁺ (m/z 57) and [NH₂NH]⁺ (m/z 31).

Cleavage of the C-N bond: This could lead to fragments such as [C₂H₂NO]⁺ (m/z 56) and [H₂NNH₂]⁺ (m/z 32).

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 89 | [C₂H₅N₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 72 | [C₂H₄N₃]⁺ | ·OH |

| 59 | [C₂H₅N₂]⁺ | ·NO |

| 57 | [C₂H₃NO]⁺ | ·N₂H₂ |

| 56 | [C₂H₂NO]⁺ | ·NHNH₂ |

To confirm these proposed pathways, isotopic labeling studies would be invaluable. Synthesizing the molecule using ¹⁵N-labeled hydrazine ([¹⁵N]₂H₄) would result in a molecular ion with a mass of 91 Da. The fragment resulting from the loss of ·¹⁵NO would appear at m/z 60 (a shift of +1 Da relative to the unlabeled fragment), while fragments containing the hydrazine moiety would show a mass shift of +2 Da. This allows for the unambiguous tracking of nitrogen atoms through the fragmentation cascade.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a chemical formula of C₂H₅N₃O, the theoretical exact mass can be calculated. This calculated mass is then compared to the experimentally measured mass to confirm the elemental composition.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₂H₅N₃O |

| Theoretical Exact Mass | 87.0433 u |

| Theoretical m/z for [M+H]⁺ | 88.0511 u |

| Theoretical m/z for [M+Na]⁺ | 110.0330 u |

| Theoretical m/z for [M-H]⁻ | 86.0356 u |

Note: This data is theoretical and serves as a reference for potential experimental verification.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For protonated this compound ([C₂H₅N₃O+H]⁺), collision-induced dissociation would likely lead to the cleavage of the weaker bonds. General fragmentation pathways for nitroso compounds often involve the loss of the NO radical (30 Da), while hydrazines can exhibit cleavage of the N-N bond. nih.gov

Table 2: Plausible Tandem Mass Spectrometry Fragmentation of Protonated this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |

| 88.0511 | [C₂H₅N₂]⁺ | NO | 57.0453 |

| 88.0511 | [CH₂N₂H]⁺ | C₂H₃O | 43.0296 |

| 88.0511 | [NH₃]⁺ | C₂H₂N₂O | 17.0265 |

Note: This fragmentation data is predictive and based on the general behavior of related chemical structures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography allows for the precise determination of the atomic arrangement within a crystal lattice, providing definitive information about the molecular structure in the solid state. This technique would reveal the bond lengths, bond angles, and torsional angles of this compound, as well as how the molecules pack together and the nature of the intermolecular forces.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The solid-state structure of this compound would be defined by the specific lengths of its covalent bonds and the angles between them. These parameters are influenced by hybridization and electron distribution within the molecule.

Table 3: Predicted Bond Lengths, Bond Angles, and Torsional Angles for this compound

| Bond Lengths | Bond Angles | Torsional Angles | |||

| Bond | Length (Å) | Angle | Degrees (°) | Atoms | Degrees (°) |

| C=C | ~1.34 | C=C-N | ~122 | N-C=C-N | ~180 (trans) or ~0 (cis) |

| C-N (ethenyl) | ~1.42 | C-N=O | ~115 | C=C-N-N | ~110 |

| N=O | ~1.21 | C-N-N | ~118 | H₂N-N-C | ~109 |

| N-N | ~1.45 | H-N-H | ~107 | ||

| N-H | ~1.01 | H-N-N | ~109 |

Note: These values are estimations based on typical bond lengths and angles for similar functional groups and may vary in an actual crystal structure.

Theoretical and Computational Investigations of 2 Nitrosoethenyl Hydrazine

Electronic Structure and Bonding Analysis

Molecular Orbital Theory and Electron Density Distributions

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with molecular orbitals spread across the entire molecule. For (2-Nitrosoethenyl)hydrazine, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is anticipated to be localized primarily on the hydrazine (B178648) and ethenyl moieties, reflecting the regions of highest electron density and the most likely sites for electrophilic attack. Conversely, the LUMO is expected to be centered around the nitroso group, indicating the most probable site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Electron density distribution maps would likely reveal a high concentration of electrons around the nitrogen and oxygen atoms due to their high electronegativity. The π-system of the ethenyl group would also exhibit significant electron density. The molecular electrostatic potential (MEP) plot is another valuable tool, which would likely show negative potential (red regions) around the nitroso oxygen and the hydrazine nitrogens, signifying their electron-rich nature and propensity to interact with electrophiles. Positive potential (blue regions) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of bonding and is instrumental in understanding delocalization and hyperconjugative interactions. In this compound, NBO analysis would quantify the nature of the bonds (sigma vs. pi, and their polarization) and the occupancy of lone pair orbitals.

Key interactions would likely include the delocalization of the lone pair electrons of the hydrazine nitrogen atoms into the antibonding orbitals of adjacent bonds. Specifically, the interaction between the lone pair of the nitrogen atom attached to the ethenyl group and the π* antibonding orbital of the C=C double bond would indicate significant resonance stabilization. Similarly, interactions involving the nitroso group's orbitals would influence the electronic character of the molecule. The second-order perturbation theory analysis within NBO provides a quantitative measure of the strength of these donor-acceptor interactions, which are crucial for molecular stability researchgate.net. For hydrazine derivatives, NBO analysis has been effectively used to explain the patterns in N-N bond dissociation enthalpies sci-hub.boxnih.gov.

Table 1: Predicted NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | σ*(N2-H) | ~5-10 |

| LP(1) N2 | π*(C=C) | ~15-25 |

Note: E(2) represents the stabilization energy associated with electron delocalization. The values presented are hypothetical and based on typical values for similar functional groups.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not static, with various conformations being accessible through rotation around single bonds.

Energy Minimization and Conformational Isomer Search

A systematic search for conformational isomers would involve rotating the dihedral angles of the key single bonds: the C-N bond, the N-N bond, and the C-C bond. By performing geometry optimizations starting from various initial structures, a set of stable conformers corresponding to local minima on the potential energy surface can be identified. The relative energies of these conformers would determine their populations at a given temperature. It is expected that the most stable conformer will have a planar or near-planar arrangement of the heavy atoms to maximize π-conjugation.

Role of Hydrogen Bonding and Steric Effects on Conformation

Intramolecular hydrogen bonding could play a significant role in stabilizing certain conformations. For instance, a hydrogen bond could form between a hydrogen atom of the hydrazine group and the oxygen atom of the nitroso group, leading to a cyclic-like structure. Such an interaction would significantly lower the energy of that particular conformer.

Steric effects, arising from the spatial repulsion between bulky groups, will also influence the preferred conformation. The size of the nitroso and hydrazine groups will dictate the rotational barriers around the single bonds. The interplay between stabilizing electronic effects (like conjugation and hydrogen bonding) and destabilizing steric repulsions will ultimately determine the global minimum energy conformation of this compound. Similar conformational analyses have been performed for other hydrazine derivatives to understand their stability wayne.edu.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-N-C=C) | Hydrogen Bond | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | ~0° (syn-periplanar) | Yes | 0.00 |

| B | ~180° (anti-periplanar) | No | ~2-4 |

Note: These are illustrative values to demonstrate the expected energetic ordering of conformers.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. For this compound, several reactions could be modeled, such as its decomposition, isomerization, or reactions with other species.

For a unimolecular decomposition, a key process to investigate would be the homolytic cleavage of the N-N bond, a common reaction pathway for hydrazine derivatives sci-hub.boxnih.gov. The transition state for this reaction would involve an elongated N-N bond. By calculating the activation energy for this process, the kinetic stability of the molecule can be assessed.

Another potential reaction pathway is isomerization, for example, the migration of the nitroso group. Locating the transition state for such a rearrangement would provide insight into the feasibility of this process. The characterization of the transition state involves confirming that it is a first-order saddle point on the potential energy surface, with a single imaginary vibrational frequency corresponding to the reaction coordinate. The study of reaction kinetics in hydrazine-based fuels often involves such computational modeling to understand complex reaction networks mdpi.com.

Computational Elucidation of Reaction Pathways and Energy Barriers

Understanding the chemical transformations that this compound may undergo is a primary objective of computational analysis. By mapping the potential energy surface, chemists can identify stable isomers, transition states, and reaction intermediates. Quantum chemical calculations, such as those at the PCM-CCSD(T)/6-311+G(3df,2p) level of theory, can be employed to elucidate reaction mechanisms and predict kinetic parameters. For instance, in studies of related hydrazine reactions, computational methods have been used to determine that isomerization processes can be the rate-determining step, with calculated energy barriers providing insight into reaction feasibility.

A hypothetical reaction pathway for the decomposition or rearrangement of this compound could be modeled to determine the associated energy barriers. This would involve locating the transition state structures connecting reactants to products and calculating the activation energy.

Table 1: Hypothetical Calculated Energy Barriers for Isomerization of this compound

| Isomerization Pathway | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| cis to trans | DFT (B3LYP) | 6-31G(d,p) | Data not available |

Solvent Effects on Reactivity and Selectivity

The surrounding solvent environment can significantly influence the rates and outcomes of chemical reactions. Computational models can account for these effects through implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. By performing calculations with different solvent models, it is possible to predict how the polarity of the solvent might stabilize or destabilize reactants, products, and transition states, thereby affecting the reaction's energy profile and selectivity. For hydrazine derivatives, solvent effects can impact conformational equilibria and reaction kinetics.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimental findings and aid in the structural elucidation of new compounds.

DFT-Based Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT, in conjunction with methods like the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov These predictions are instrumental in assigning experimental spectra and confirming molecular structures. The accuracy of these predictions can be further enhanced by combining DFT-calculated shielding tensors with machine learning models. nih.gov

For this compound, theoretical calculations would provide predicted chemical shifts for the vinyl and hydrazine protons, as well as the carbon atoms in the ethenyl backbone.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) - In Vacuum | Predicted Chemical Shift (ppm) - In DMSO |

|---|---|---|

| H (vinyl) | Data not available | Data not available |

| H (hydrazine) | Data not available | Data not available |

Vibrational Frequency Calculations and Spectral Assignment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental vibrational spectra. researchgate.net For the hydrazine molecule, computational studies have been used to determine the vibrational frequencies for different conformations, which are in good agreement with experimental data. dtic.mil The calculated frequencies are often scaled to better match experimental values. For this compound, these calculations would help identify characteristic vibrational modes associated with the N-N, N=O, and C=C functional groups.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-N Stretch | Hydrazine | Data not available |

| N=O Stretch | Nitroso | Data not available |

| C=C Stretch | Ethenyl | Data not available |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors provide a quantitative measure of a molecule's electronic structure and can be used to predict its reactivity.

Fukui Functions and Electrophilic/Nucleophilic Sites

The Fukui function is a key concept in conceptual DFT that helps to identify the most reactive sites within a molecule. mdpi.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates regions susceptible to attack by nucleophiles, while the Fukui function for electrophilic attack (f-) highlights sites prone to attack by electrophiles. mdpi.com For this compound, calculating the Fukui functions would pinpoint the atoms most likely to participate in electrophilic or nucleophilic reactions, providing valuable insight into its chemical behavior. Nitro groups, for instance, are known to influence the distribution of the highest occupied molecular orbital (HOMO) and can lead to low or even negative Fukui function values, indicating a lack of reactivity at those sites. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Global and Local Reactivity Indices

Global Reactivity Indices

Global reactivity indices are calculated for the molecule as a whole and provide a general measure of its chemical behavior. These indices are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A higher HOMO energy suggests a better electron donor, and a lower LUMO energy suggests a better electron acceptor.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is a measure of the molecule's chemical stability. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests higher reactivity.

Chemical Potential (μ): Chemical potential measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive, while soft molecules have a small energy gap and are more reactive.

Global Softness (S): Softness is the reciprocal of hardness (S = 1/η) and provides a direct measure of the molecule's reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophile.

While specific computational studies on this compound are not available in the reviewed literature, a hypothetical set of global reactivity indices is presented in Table 1 for illustrative purposes. These values are representative of what would be determined through DFT calculations.

Table 1: Hypothetical Global Reactivity Indices for this compound (Note: The following data is for illustrative purposes only and is not derived from experimental or published computational results.)

| Index | Value (eV) |

| EHOMO | -8.50 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 7.30 |

| Chemical Potential (μ) | -4.85 |

| Chemical Hardness (η) | 3.65 |

| Global Softness (S) | 0.27 |

| Electrophilicity Index (ω) | 3.22 |

Local Reactivity Indices

Local reactivity indices are used to identify the most reactive sites within a molecule, providing information on regioselectivity in chemical reactions.

Fukui Functions (f(r)): The Fukui function is a key local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r): Describes the reactivity towards a nucleophilic attack (electron donation) and is associated with the LUMO electron density.

f-(r): Describes the reactivity towards an electrophilic attack (electron acceptance) and is associated with the HOMO electron density.

f0(r): Describes the reactivity towards a radical attack.

Condensed Fukui Functions (fk): To simplify the analysis for a molecule with multiple atoms, the Fukui function is often condensed to atomic sites. This provides a value for each atom (k) in the molecule.

fk+: A higher value indicates the atom is more susceptible to nucleophilic attack.

fk-: A higher value indicates the atom is more susceptible to electrophilic attack.

Local Softness (sk): The local softness is related to the Fukui function and the global softness (sk = S * fk) and provides a measure of the reactivity of a specific atomic site.

Local Electrophilicity (ωk): This index (ωk = ω * fk+) helps to identify the most electrophilic sites within a molecule.

Without specific computational data for this compound, a hypothetical analysis of condensed Fukui functions and local softness for the heavy atoms is presented in Table 2 to illustrate how these indices pinpoint reactive centers.

Table 2: Hypothetical Condensed Fukui Functions and Local Softness for Heavy Atoms of this compound (Note: The following data is for illustrative purposes only and is not derived from experimental or published computational results. Atom numbering is hypothetical.)

| Atom | fk+ | fk- | sk+ | sk- |

| N1 (Nitroso) | 0.25 | 0.10 | 0.07 | 0.03 |

| O (Nitroso) | 0.18 | 0.15 | 0.05 | 0.04 |

| C1 (Ethenyl) | 0.30 | 0.05 | 0.08 | 0.01 |

| C2 (Ethenyl) | 0.08 | 0.28 | 0.02 | 0.08 |

| N2 (Hydrazine) | 0.12 | 0.22 | 0.03 | 0.06 |

| N3 (Hydrazine) | 0.07 | 0.20 | 0.02 | 0.05 |

Based on this hypothetical data, the C1 atom would be the most susceptible to nucleophilic attack (highest fk+), while the C2 atom would be the most likely site for electrophilic attack (highest fk-).

Applications of 2 Nitrosoethenyl Hydrazine As a Precursor or Building Block in Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The bifunctional nature of (2-Nitrosoethenyl)hydrazine makes it an ideal candidate for the synthesis of various nitrogen-containing heterocyclic systems.

The reaction of hydrazine (B178648) with 1,3-dicarbonyl compounds is a classical and widely used method for the preparation of pyrazoles mdpi.comyoutube.com. Similarly, pyridazines are often synthesized via the condensation of 1,4-diketones or 4-ketoacids with hydrazines wikipedia.orgchemtube3d.com. By analogy, this compound could react with appropriate dicarbonyl precursors to yield substituted pyrazoles and pyridazines. The ethenyl and nitroso groups would be incorporated as substituents on the resulting heterocyclic ring, offering further opportunities for derivatization.

For instance, the reaction of a hydrazine with a 1,3-dicarbonyl compound typically proceeds through the formation of an imine with one carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring youtube.com. The presence of the nitrosoethenyl substituent could influence the regioselectivity of the cyclization.

| Precursor 1 | Precursor 2 | Resulting Heterocycle | Reference |

| Hydrazine | 1,3-Dicarbonyl Compound | Pyrazole | mdpi.comyoutube.com |

| Hydrazine | 1,4-Diketone | Dihydropyridazine (oxidized to Pyridazine) | chemtube3d.com |

| Phenylhydrazine | Levulinic Acid | Pyridazine derivative | wikipedia.org |

| N-aminopyrroles/azoles | Aldehydes/Alkynes | Pyrrolopyridazines/Azolopyridazines | nih.gov |

Annelation, or annulation, reactions involve the formation of a new ring onto an existing one. Hydrazine derivatives have been utilized in transition metal-catalyzed annulation reactions. For example, rhodium-catalyzed C–H bond activation and [3+2] annulation of hydrazides with vinylene carbonate provides an efficient route to 1-aminoindole compounds nih.gov. This suggests that the hydrazine moiety of this compound could direct similar C-H activation and annulation processes with suitable reaction partners, leading to the construction of fused heterocyclic systems. The vinyl group could also participate in [3+3] annulation reactions with cyclic nitronates, catalyzed by rhodium(II), to produce bicyclic nitroso acetals mdpi.com.

Derivatization to Access Diverse Organic Scaffolds

The distinct functional groups of this compound allow for selective transformations, providing access to a wide range of organic structures.

The ethenyl group, a two-carbon unsaturated moiety, can be readily transformed into a variety of other functional groups. Standard organic transformations can be applied to modify this part of the molecule. For example, hydrogenation would convert the ethenyl group to an ethyl group, a saturated two-carbon substituent wikipedia.orgtaylorandfrancis.com. The double bond can also undergo various addition reactions to introduce new functionalities. For instance, hydroboration-oxidation would yield an alcohol, which could then be further oxidized to a ketone youtube.com.

| Reaction | Reagents | Product Functional Group |

| Hydrogenation | H₂, Pd/C | Ethyl group |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alcohol |

| Halogenation | Br₂ | Dibromoalkane |

| Epoxidation | m-CPBA | Epoxide |

The nitroso and hydrazine groups are both amenable to a variety of chemical transformations. The nitroso group can be reduced to a primary amine or oxidized to a nitro group, providing handles for further synthetic manipulations fiveable.meresearchgate.net. The reduction of nitroso compounds can be achieved with various reducing agents, and the specific conditions can sometimes allow for partial reduction to hydroxylamines fiveable.me.

The hydrazine moiety can also be modified. For example, N-alkylation of hydrazines can be challenging due to overalkylation, but can sometimes be achieved with bulky electrophiles or through the use of protecting groups . Hydrazines can also be converted to acyl hydrazides researchgate.net. These transformations would allow for the introduction of diverse substituents and the construction of more complex molecular frameworks.

| Starting Functional Group | Transformation | Resulting Functional Group | Potential Reagents |

| Nitroso (-NO) | Reduction | Amine (-NH₂) | H₂, Pd/C; Sn, HCl |

| Nitroso (-NO) | Oxidation | Nitro (-NO₂) | Oxidizing agents |

| Hydrazine (-NHNH₂) | Acylation | Acyl hydrazide (-NHNHCOR) | Acyl chloride |

| Hydrazine (-NHNH₂) | Reductive Amination | Substituted Hydrazine | Ketone/Aldehyde, NaBH₃CN |

Role in the Synthesis of Advanced Materials Precursors

Both nitroso compounds and hydrazine derivatives have found applications in materials science. Nitroso compounds have been investigated for use in photochromic and electrochromic materials, as well as dyes and pigments aquigenbio.com. Hydrazine and its derivatives are used in the synthesis of polymers, as foaming agents for plastics, and as precursors for energetic materials researchgate.netresearchgate.net. The combination of these functionalities in this compound suggests its potential as a precursor for novel materials. For example, the polymerizable ethenyl group could be used to incorporate the nitroso and hydrazine functionalities into a polymer backbone, potentially leading to materials with interesting redox, optical, or energetic properties.

Development of Novel Reagents and Catalysts

The reactivity of the hydrazine and nitroso functionalities suggests that this compound could be a precursor for the development of novel reagents and catalysts for organic transformations.

Hydrazine derivatives have been employed in various chemo- and regioselective reactions. mdpi.com For instance, the reaction of hydrazines with 1,3-dicarbonyl compounds is a classic method for the synthesis of pyrazoles. The specific substitution pattern of this compound could direct the regioselectivity of such cyclization reactions.

Furthermore, chiral derivatives of this compound could potentially be used as ligands in asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral molecules. The proximity of multiple coordinating groups could allow for the creation of well-defined chiral pockets around a metal center.

There is growing interest in the design of catalytic systems containing hydrazine and nitroso functionalities. researchgate.net Metal complexes incorporating hydrazine-derived ligands have shown catalytic activity in reactions such as hydrogenation. The electronic properties of the this compound ligand, influenced by the electron-withdrawing nitroso group and the vinyl system, could modulate the catalytic activity of a coordinated metal center.

Potential Catalytic Applications:

Oxidation/Reduction Reactions: The hydrazine moiety is a known reducing agent, while the nitroso group can participate in redox processes. This suggests that catalysts derived from this compound could be active in a range of oxidation and reduction reactions.

C-C and C-N Bond Formation: Catalytic systems based on this ligand could potentially be designed to catalyze important bond-forming reactions, leveraging the coordinating and electronic properties of the ligand to control the reactivity of the metal center.

Interactive Table: Potential Design Features of Catalysts Based on this compound

| Feature | Potential Advantage |

| Tunable Electronic Properties | The vinyl and nitroso groups allow for electronic tuning of the ligand and, consequently, the catalytic metal center. |

| Multiple Coordination Sites | Offers versatility in catalyst design and the potential for creating specific active site geometries. |

| Reactive Handles | The vinyl and hydrazine groups provide opportunities for anchoring the catalyst to a solid support or for further functionalization. |

Future Directions and Emerging Research Avenues

Exploration of Green Chemistry Methodologies for Synthesis

The development of environmentally benign synthetic routes for nitrogen-containing compounds is a cornerstone of modern chemical research. For a molecule like (2-Nitrosoethenyl)hydrazine, future efforts would likely focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Traditional organic syntheses often rely on volatile and toxic organic solvents. A key direction for future research would be the development of solvent-free or solid-state reactions for the synthesis of this compound and its derivatives. Such approaches not only reduce environmental impact but can also lead to higher reaction rates and selectivities.

The exploration of novel catalytic systems will be crucial. Heterogeneous catalysts, for instance, offer the advantages of easy separation and recyclability, aligning with the principles of green chemistry. Research could focus on designing catalysts that promote the specific bond formations required for the synthesis of this compound, potentially from readily available precursors. For instance, the use of ionic liquids as both catalyst and solvent is a promising green alternative that has been successfully applied to the synthesis of other hydrazine (B178648) derivatives.

Table 1: Potential Green Chemistry Approaches for the Synthesis of Hydrazine Derivatives

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Solvent-Free Reactions | Reduced waste, lower environmental impact, potentially higher reaction rates. | Identifying suitable reaction conditions (e.g., temperature, pressure) and catalysts for solid-state synthesis. |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, improved sustainability. | Development of selective and robust solid catalysts for the formation of the C=C and N-N bonds. |

| Ionic Liquid Catalysis | Can act as both solvent and catalyst, often with high thermal stability and low vapor pressure. | Screening of different ionic liquids to optimize yield and selectivity in the synthesis of this compound. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often leading to higher yields and purities. | Optimization of microwave parameters to control the reaction pathway and minimize side-product formation. |

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, represents a frontier in green chemistry. While the biosynthesis of hydrazine-containing natural products is known, the enzymatic pathways are not fully understood. Future research could investigate the potential for enzymes to catalyze the formation of the N-N bond or other key steps in the synthesis of this compound. This could involve screening existing enzyme libraries or engineering novel enzymes with the desired catalytic activity. A biocatalytic route would offer unparalleled selectivity and operate under mild, environmentally friendly conditions.

Investigation of Photochemical Transformations

The presence of both a nitroso group and a carbon-carbon double bond in this compound suggests a rich and unexplored photochemistry. Light-induced reactions can provide access to unique molecular architectures that are difficult to achieve through thermal methods.

The nitroso group is known to undergo a variety of photochemical transformations, including isomerization and cycloaddition reactions. Similarly, the ethenyl group can participate in photoisomerization and photocycloadditions. Future research would involve irradiating this compound with light of different wavelengths to explore the selective activation of these functional groups. This could lead to the synthesis of novel heterocyclic compounds or molecules with interesting photophysical properties.

Understanding the energy and electron transfer processes that occur upon photoexcitation is fundamental to controlling photochemical reactions. For this compound, studies could employ time-resolved spectroscopy to probe the lifetimes and decay pathways of its excited states. Investigating intramolecular and intermolecular energy and electron transfer could open up applications in areas such as photocatalysis and molecular electronics. The electro-oxidation of hydrazine, for example, has been shown to follow Marcusian electron transfer kinetics, providing a theoretical framework for such investigations.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better process control, and scalability. The synthesis of hydrazine derivatives has been successfully demonstrated using continuous flow technology.

Future research on this compound would benefit from the adoption of flow chemistry for its synthesis. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly important when dealing with potentially unstable intermediates. Automated synthesis platforms, which integrate flow reactors with online analysis and optimization algorithms, could further accelerate the discovery and development of synthetic routes to this compound and its analogues.

Table 2: Potential Benefits of Flow Chemistry for the Synthesis of this compound

| Parameter | Advantage in Flow Chemistry | Relevance to this compound Synthesis |

|---|---|---|

| Temperature Control | Superior heat transfer allows for precise temperature management. | Crucial for controlling exothermic reactions and minimizing the formation of impurities. |

| Pressure Control | Enables reactions to be conducted at elevated pressures safely. | Can influence reaction rates and selectivities, and allow the use of gaseous reagents. |

| Mixing Efficiency | Rapid and efficient mixing of reagents. | Ensures homogeneity and can significantly improve reaction yields and reduce side reactions. |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or intermediates. | Important when working with potentially energetic compounds like nitroso and hydrazine derivatives. |

| Scalability | Production can be easily scaled up by running the flow reactor for longer periods. | Facilitates the transition from laboratory-scale synthesis to larger-scale production if needed. |

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

The transient and potentially reactive nature of this compound necessitates the development of sophisticated analytical methods for real-time, in situ monitoring of its formation and subsequent reactions. Such techniques are crucial for elucidating reaction mechanisms, optimizing synthesis protocols, and ensuring the safe handling of this and related energetic materials.

Currently, the characterization of hydrazine derivatives often relies on a combination of spectroscopic and chromatographic methods. However, for a comprehensive understanding of reaction kinetics and the identification of fleeting intermediates, more advanced approaches are required.

Key Areas for Development:

Flow Chemistry Coupled with Spectroscopy: Integrating microreactors and continuous flow systems with techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can provide real-time data on reaction progress. This approach allows for precise control over reaction parameters and minimizes the accumulation of potentially unstable intermediates.

Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), coupled with tandem mass spectrometry (MS/MS), can offer high sensitivity and structural information for identifying reactants, intermediates, and products directly from the reaction mixture.